N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide
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Overview
Description
N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide is a chemical compound with a specific stereochemistry, characterized by the presence of a methoxy group and an acetamide group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate oxane derivative.
Methoxylation: Introduction of the methoxy group at the 6th position of the oxane ring.
Acetylation: The acetamide group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The methoxy and acetamide groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
- **N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- **N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[ (2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[ (2S,3S,4S,5S,6R)-3-[ (2S,3R,4R,5S,6R)-3-acetamido-5-[ (2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)-4-[ (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[ (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide .
Uniqueness: N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide groups allow for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO3/c1-6(10)9-7-3-4-8(11-2)12-5-7/h7-8H,3-5H2,1-2H3,(H,9,10)/t7-,8+/m1/s1 |
InChI Key |
SECOTCLUKKFEOV-SFYZADRCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@H](OC1)OC |
Canonical SMILES |
CC(=O)NC1CCC(OC1)OC |
Origin of Product |
United States |
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